
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N'-dithiobis(ethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring
Preparation Methods
The synthesis of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding the benzothiadiazole structure This can be done through a series of substitution and coupling reactions, often using reagents such as methylamine and ethylene dithiol under controlled conditions .
Chemical Reactions Analysis
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its precursor amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form larger, more complex molecules.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biomolecules, potentially altering their function. For example, its ability to undergo redox reactions can influence cellular oxidative stress levels, which in turn can affect various signaling pathways .
Comparison with Similar Compounds
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- can be compared to other similar compounds, such as:
2,1,3-Benzothiadiazole: This compound shares the same core structure but lacks the methylamine and dithiobis(ethylene) groups.
2,1,3-Benzoxadiazole: This compound features an oxygen atom in place of the sulfur atom in the thiadiazole ring.
2,1,3-Benzoselenadiazole: This compound contains a selenium atom instead of sulfur.
Properties
CAS No. |
100333-42-4 |
|---|---|
Molecular Formula |
C18H20N6S4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[2-(2,1,3-benzothiadiazol-5-ylmethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C18H20N6S4/c1-3-15-17(23-27-21-15)9-13(1)11-19-5-7-25-26-8-6-20-12-14-2-4-16-18(10-14)24-28-22-16/h1-4,9-10,19-20H,5-8,11-12H2 |
InChI Key |
FRVHICFKYKRCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CNCCSSCCNCC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)

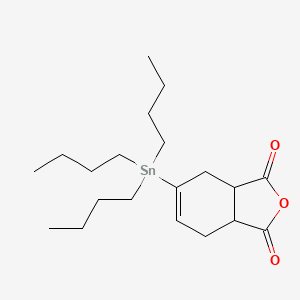
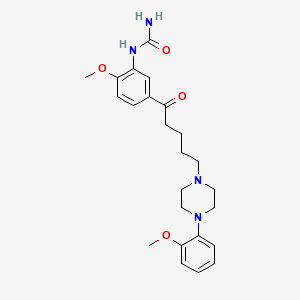
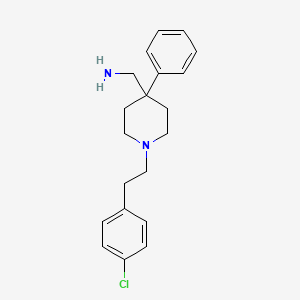
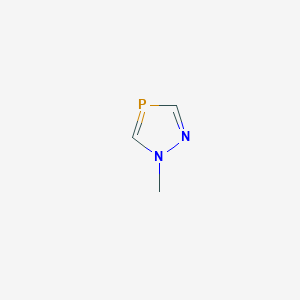
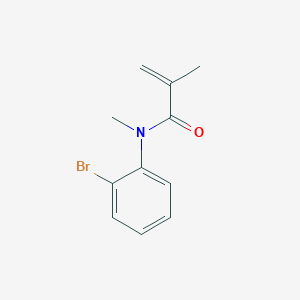
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
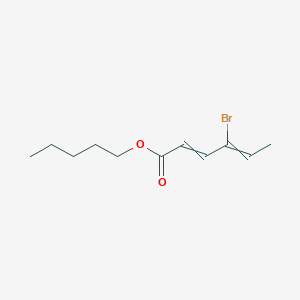
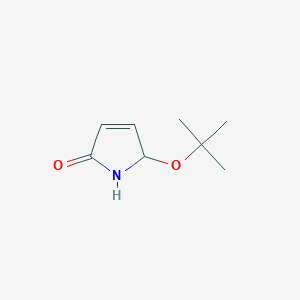
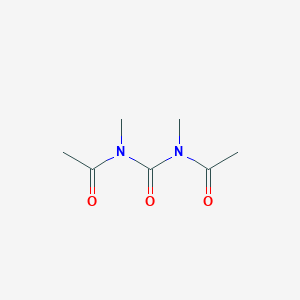

mercury](/img/structure/B14342529.png)
